molecular formula C12H15NO B11832633 {5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol

{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol

Cat. No.: B11832633
M. Wt: 189.25 g/mol
InChI Key: TYWKFPRXXBDDHE-UHFFFAOYSA-N
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Description

{5-Phenyl-3-azabicyclo[310]hexan-1-yl}methanol is a complex organic compound featuring a bicyclic structure with a phenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol typically involves the cyclopropanation of suitable precursors. One common method is the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl group and the hydroxymethyl group can participate in substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism by which {5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl group and hydroxymethyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific combination of a phenyl group and a hydroxymethyl group on the bicyclic scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol

InChI

InChI=1S/C12H15NO/c14-9-11-6-12(11,8-13-7-11)10-4-2-1-3-5-10/h1-5,13-14H,6-9H2

InChI Key

TYWKFPRXXBDDHE-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CNC2)C3=CC=CC=C3)CO

Origin of Product

United States

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